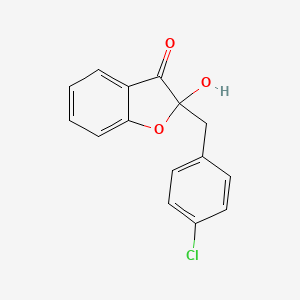

4'-Chloro-2-hydroxyaurone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11ClO3 |

|---|---|

Molecular Weight |

274.7 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]-2-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-15(18)14(17)12-3-1-2-4-13(12)19-15/h1-8,18H,9H2 |

InChI Key |

SGHMQSOFJHQKCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)(CC3=CC=C(C=C3)Cl)O |

Synonyms |

4'-chloro-2-hydroxyaurone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 Hydroxyaurone

Regioselective Synthesis of the 4'-Chloro-2-hydroxyaurone Core

The regioselective synthesis of this compound is a multi-step process that requires careful control to achieve the desired substitution pattern on the aurone (B1235358) core. The primary route involves the preparation of a specific chalcone (B49325) intermediate, followed by a cyclization reaction to form the characteristic benzofuranone ring system.

Precursor Synthesis Strategies (e.g., Chalcone Intermediates)

The most prevalent strategy for synthesizing the this compound core relies on the use of a chalcone intermediate. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors for a wide range of flavonoids, including aurones. chemrevlett.com The specific precursor for this compound is (2'E)-4-chloro-2'-hydroxychalcone.

The synthesis of this chalcone is typically achieved through the Claisen-Schmidt condensation reaction. chemrevlett.comresearchgate.net This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. chemrevlett.com In this case, 2'-hydroxyacetophenone (B8834) is reacted with 4-chlorobenzaldehyde (B46862). The hydroxyl group at the ortho position of the acetophenone is crucial for the subsequent cyclization into the aurone structure. The presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, facilitates the deprotonation of the acetophenone's methyl group, which then attacks the carbonyl carbon of the aldehyde. chemrevlett.comresearchgate.net

A general synthetic scheme for this process is as follows:

Step 1: Chalcone Formation. 2'-hydroxyacetophenone and 4-chlorobenzaldehyde are dissolved in a suitable solvent, such as ethanol (B145695).

Step 2: Base-Catalyzed Condensation. An aqueous solution of a strong base (e.g., NaOH) is added to the mixture, which is then stirred at room temperature. researchgate.netscribd.com

Step 3: Isolation. The resulting chalcone, 4-chloro-2'-hydroxychalcone (B8741632), precipitates from the solution and can be isolated by filtration. researchgate.net

This method is a well-established and efficient way to produce the necessary chalcone precursor in good yields. researchgate.net

| Reactant A | Reactant B | Catalyst | Product | Reaction Type |

| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | NaOH / KOH | (2'E)-4-chloro-2'-hydroxychalcone | Claisen-Schmidt Condensation |

Cyclization Reactions and Stereochemical Control in Aurone Formation

Once the 4-chloro-2'-hydroxychalcone precursor is obtained, the next critical step is the cyclization to form the aurone ring. The most common method for this transformation is the oxidative cyclization of the 2'-hydroxychalcone. researchgate.netresearchgate.net This reaction involves the intramolecular attack of the ortho-hydroxyl group on the α,β-unsaturated system, leading to the formation of the five-membered benzofuranone ring.

Several reagents can mediate this oxidative cyclization, with mercury(II) acetate (B1210297) [Hg(OAc)₂] in pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO) being a classic and effective choice. researchgate.netbeilstein-journals.org The mechanism involves the interaction of the mercury salt with the double bond of the chalcone, which facilitates the nucleophilic attack of the hydroxyl group. researchgate.net Alternative reagents like cupric bromide (CuBr₂) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) have also been successfully employed. researchgate.net

A crucial aspect of aurone synthesis is the control of stereochemistry around the exocyclic double bond, which can result in either the (Z)- or (E)-isomer. The (Z)-isomer is generally the more thermodynamically stable and is often the major product obtained under these reaction conditions. researchgate.net The stereochemistry of the final aurone is important as it can significantly influence its biological activity. The configuration of synthesized aurones is typically confirmed using spectroscopic techniques, and in some cases, by X-ray crystallography. researchgate.net

Optimization of Reaction Conditions and Yields for Academic Scale-Up

For academic research and the synthesis of a library of analogues, optimization of the reaction conditions is essential to ensure efficient and reproducible access to this compound. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time for both the chalcone synthesis and the subsequent cyclization.

For the Claisen-Schmidt condensation, variations in the base concentration and temperature can be explored to maximize the yield of the chalcone precursor while minimizing side reactions. While conventional methods using alkali solutions are robust, alternative approaches like microwave-assisted synthesis have been shown to reduce reaction times and potentially increase yields. chemrevlett.comresearchgate.net

In the oxidative cyclization step, the choice of the oxidizing agent and solvent system is critical. While mercury-based reagents are effective, their toxicity necessitates the exploration of greener alternatives. The optimization table for a related reaction highlights how changing parameters like the catalyst and solvent can impact the outcome. researchgate.net For academic scale-up, developing a mercury-free protocol is a desirable goal. The reaction yield can be highly dependent on these conditions, and a systematic study is often required to find the optimal balance for producing this compound efficiently. researchgate.net

| Step | Parameter | Variation | Goal |

| Chalcone Synthesis | Catalyst | NaOH, KOH, Ba(OH)₂ | Maximize yield, minimize side products |

| Method | Conventional heating, Microwave irradiation | Reduce reaction time, improve efficiency | |

| Cyclization | Oxidizing Agent | Hg(OAc)₂, CuBr₂, other metal salts | High yield, stereoselectivity, reduced toxicity |

| Solvent | Pyridine, DMSO, DMF | Optimize solubility and reaction rate |

Development of Analogues and Derivatives of this compound for Research

The this compound scaffold serves as a starting point for the development of new analogues and derivatives with potentially enhanced or novel biological properties. This is achieved through rational structural modifications and the exploration of new heterocyclic systems.

Rational Design of Structural Modifications (e.g., ring A and B substitutions, scaffold hopping)

The rational design of analogues involves making specific changes to the this compound structure to probe structure-activity relationships (SAR). These modifications typically fall into two categories: substitution on the aromatic rings (A and B) and scaffold hopping.

Ring A and B Substitutions: The aromatic rings of the aurone scaffold are amenable to the introduction of various substituents. For example, modifying the substitution pattern on ring A (the benzofuranone part) or ring B (the benzylidene part) can significantly impact biological activity. Researchers have synthesized aurone derivatives with additional hydroxyl, methoxy (B1213986), or amino groups to investigate their effects. researchgate.netreading.ac.uk For instance, the introduction of hydroxyl groups at positions 4, 6, and 4' has been shown to be important for the tyrosinase inhibitory activity of some aurones. researchgate.net The chloro-substituent at the 4'-position of the target compound is itself a modification from the unsubstituted aurone.

Scaffold Hopping: This strategy involves the bioisosteric replacement of one or more atoms in the core scaffold to create a new, but structurally related, molecule. A common example in aurone chemistry is the replacement of the oxygen atom in the furanone ring with a nitrogen atom, leading to the formation of "azaaurones" or hemiindigos. mdpi.com This modification can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to improved biological profiles. mdpi.com This approach has been used to develop azaaurone analogues with anticancer and antimalarial activities. mdpi.comresearchgate.net

Exploration of Novel Heterocyclic Scaffolds Incorporating Aurone Motifs

To further expand the chemical space and explore new biological activities, the aurone motif of this compound can be incorporated into more complex heterocyclic systems. This involves fusing or linking the aurone scaffold with other heterocyclic rings known to possess biological relevance, such as pyrazoles, isoxazolines, or thiazoles. researchgate.netresearchgate.netresearchgate.net

Green Chemistry Approaches in Aurone Synthesis Research

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use of hazardous substances, have been increasingly applied to the synthesis of aurones. dergipark.org.tr These approaches aim to develop more environmentally friendly and sustainable methods by focusing on aspects like the use of safer solvents, alternative energy sources, and solvent-free reaction conditions. dergipark.org.tralfa-chemistry.com

A significant focus of green chemistry in aurone synthesis is the replacement of toxic organic solvents with more benign alternatives. dergipark.org.tr Water, being non-toxic and readily available, has been explored as a reaction medium. dergipark.org.trarkat-usa.org For instance, a simple and green method for synthesizing aurones involves the condensation of benzofuranone with aromatic aldehydes in neat water, which offers good yields without the need for a catalyst or extensive purification. arkat-usa.org Another approach utilizes deep eutectic solvents (DESs), which are biodegradable and have low toxicity. scilit.com L-proline-based natural deep eutectic solvents (NaDES) have been successfully used as both the solvent and catalyst for the Knoevenagel condensation to produce aurones, offering high yields and the potential for solvent recycling. scilit.commdpi.comresearchgate.net

The use of alternative energy sources like microwave and ultrasound irradiation represents another key area of green aurone synthesis. ijpab.comuniv.kiev.ua Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. ijpab.comresearchgate.netosi.lv For example, the condensation of 3-coumaranones with aldehydes has been effectively carried out on alumina (B75360) or alumina-potassium fluoride (B91410) under solvent-free microwave irradiation. researchgate.net Similarly, ultrasound-assisted synthesis provides a faster and higher-yielding route for the preparation of aurones. univ.kiev.uauniv.kiev.ua The reaction of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate in ethanol under ultrasonic irradiation is a notable example of this efficient method. univ.kiev.uauniv.kiev.ua

Solvent-free synthesis, or "neat" reactions, offer a particularly attractive green chemistry approach by eliminating the need for solvents altogether. tandfonline.comfigshare.com One such method involves the one-pot synthesis of aurones by grinding 2-hydroxyphenacylchloride with aryl aldehydes using activated barium hydroxide as a solid base and support. tandfonline.comfigshare.comresearchgate.net This solvent-free grinding procedure is not only environmentally friendly but also provides high yields in a short reaction time. tandfonline.com

The development of these green synthetic methodologies aligns with the broader goals of sustainable chemistry by minimizing waste, reducing energy consumption, and avoiding the use of toxic materials in the synthesis of aurones and their derivatives. dergipark.org.tr

Table of Green Synthesis Methodologies for Aurones

| Method | Key Features | Reactants/Catalysts | Conditions | Yield | Reference |

| Microwave-Assisted | Rapid, high yield | 3-Coumaranones, Aldehydes, Alumina or Alumina-Potassium Fluoride | Solvent-free, Microwave irradiation | Good | researchgate.net |

| Ultrasound-Assisted | Fast, high yield | 1-(2'-Hydroxy-phenyl)-3-phenyl-propenones, Copper Acetate | Ethanol, Ultrasonic irradiation | High | univ.kiev.uauniv.kiev.ua |

| Ultrasound-Assisted in NaDES | Recyclable solvent/catalyst | Benzofuranone, Substituted Benzaldehydes, L-proline/glycerol NaDES | Ultrasound irradiation | 57-89% | scilit.commdpi.comresearchgate.net |

| Solvent-Free Grinding | One-pot, no organic solvent | 2-Hydroxyphenacylchloride, Aryl Aldehydes, Activated Barium Hydroxide | Grinding, Room temperature | High | tandfonline.comfigshare.comresearchgate.net |

| "On Water" Synthesis | Catalyst-free, simple work-up | Benzofuranone, Aromatic Aldehydes | Neat water | Good | arkat-usa.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic and Spectrometric Techniques for Comprehensive Structural Characterization

The elucidation of 4'-Chloro-2-hydroxyaurone's structure relies heavily on a suite of modern spectroscopic and spectrometric methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 1D and 2D NMR techniques are indispensable for determining the precise connectivity of atoms within the molecule. For this compound, detailed analysis of ¹H and ¹³C NMR spectra, along with correlation experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), has been crucial. sonar.ch

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon No. | ¹³C-NMR, δ (ppm) | ¹H-NMR, δ (ppm), (J in Hz) |

| 2 | 103.4 | — |

| 3 | 169.0 | — |

| 4 | 135.4 | 8.15 (1H, dd, J=7.0, 1.0) |

| 5 | 134.3 | 7.53 (1H, dt, J=7.0, 1.0) |

| 6 | 127.4 | 7.39 (1H, dt, J=7.0, 1.0) |

| 7 | 128.9 | 7.24 (1H, dd, J=7.0, 1.0) |

| 8 | 157.8 | — |

| 9 | 121.2 | — |

| 10 | 38.9 | 4.60 (2H, s) |

| 1' | 122.8 | — |

| 2'/6' | 128.8 | 7.93 (2H, d, J=8.5) |

| 3'/5' | 129.5 | 7.43 (2H, d, J=8.5) |

| 4' | 138.8 | — |

| Data sourced from a study on new aurones from marine brown alga Spatoglossum variabile. sonar.ch |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a compound with high accuracy. The molecular formula of this compound is C₁₅H₁₁ClO₃. Current time information in Ludhiana, IN. High-resolution mass spectrometry confirms this composition by providing a highly accurate mass measurement, allowing differentiation from other compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can provide insights into the molecule's fragmentation patterns, which helps to corroborate the proposed structure. sonar.ch Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts, offering another layer of structural information. Current time information in Ludhiana, IN.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 275.04695 | 158.3 |

| [M+Na]⁺ | 297.02889 | 169.3 |

| [M-H]⁻ | 273.03239 | 166.1 |

| [M+NH₄]⁺ | 292.07349 | 178.5 |

| [M+K]⁺ | 313.00283 | 164.4 |

| CCS values are calculated and provide an additional parameter for compound identification. Current time information in Ludhiana, IN. |

X-ray Crystallography

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. britannica.com While a specific crystal structure for this compound has not been reported in the reviewed literature, the technique has been successfully applied to other aurone (B1235358) derivatives. uni-plovdiv.bg For instance, the molecular structure of (Z)-5,7,2′-trichloro-aurone was confirmed by X-ray crystallography, which also established its Z-isomeric form. uni-plovdiv.bg This demonstrates the utility of the technique for unambiguously determining not only the atomic connectivity but also the stereochemistry of substituted aurones, provided that high-quality single crystals can be grown. britannica.comuni-plovdiv.bg The process involves directing X-rays at a crystal and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. acs.org

Investigation of Conformational Preferences and Tautomeric Equilibria in this compound

The structure of aurones allows for several conformational and tautomeric possibilities that influence their stability and reactivity.

Conformational Preferences

A key structural feature of aurones is the exocyclic double bond that connects the benzylidene moiety to the benzofuranone core. This bond gives rise to geometric isomers, designated as (Z) and (E). savemyexams.com Computational studies and synthetic observations have shown that the (Z)-isomer is generally the more thermodynamically stable configuration for most aurones. nih.govlumenlearning.com This preference is a critical aspect of their conformational analysis. lumenlearning.com The stability is influenced by factors like steric hindrance between the substituents on the double bond and the adjacent carbonyl group. solubilityofthings.comlibretexts.org

Tautomeric Equilibria

The "2-hydroxy" in the name this compound refers to a specific tautomeric form. This compound can, in principle, exist in equilibrium with its α-keto tautomer. The 2-hydroxy form features a hydroxyl group at the C-2 position and a double bond within the five-membered ring (between C-8 and C-9), whereas the keto form would have a carbonyl group at C-2 and a methylene (B1212753) group at C-10.

The spectroscopic data for the natural product strongly supports the predominance of the 2-hydroxyaurone tautomer. sonar.ch The observed ¹³C NMR chemical shift for C-2 at 103.4 ppm is characteristic of a carbon bearing a hydroxyl group and an ether linkage, while the C-3 signal at 169.0 ppm is consistent with a ketone. sonar.ch In the alternative keto tautomer, one would expect a significantly different NMR signature. The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and biological properties. rsc.org

Chirality and Stereoisomerism in Substituted Aurone Systems

Stereoisomerism, which includes both enantiomers and diastereomers, is a fundamental aspect of the chemistry of many natural products. savemyexams.com

Chirality at the C-2 Position

In this compound, the C-2 carbon atom is a stereocenter (or chiral center) because it is bonded to four different groups: the hydroxyl group, the oxygen atom of the furanone ring, the C-3 carbonyl carbon, and the C-9 aromatic carbon. units.it The presence of this single chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. libretexts.org

A significant finding from the initial isolation of this compound from Spatoglossum variabile was that the compound exhibited an optical rotation value of zero. sonar.ch An optically inactive sample of a chiral compound indicates the presence of a racemic mixture—a 50:50 mixture of both enantiomers. iosrjournals.orgbritannica.com This suggests that either the biosynthesis in the alga is not stereospecific or that racemization occurs readily. britannica.com

Stereoisomerism of the Exocyclic Double Bond

In addition to the chirality at C-2, the (Z)/(E) isomerism at the exocyclic double bond is another critical feature of stereoisomerism in the broader aurone class. savemyexams.com While this compound itself does not have this exocyclic double bond (it has a methylene group at C-10), it is important to consider in the context of related aurones like 4'-Chloroaurone, which was isolated from the same source. stanford.eduiosrjournals.org In such cases, the (Z) and (E) isomers are diastereomers of each other (if another stereocenter is present) or geometric isomers. units.it As mentioned, the (Z)-configuration is typically more stable and thus more common in nature. lumenlearning.com

Investigations into Biological Activities and Molecular Mechanisms of 4 Chloro 2 Hydroxyaurone and Its Derivatives

In Vitro Biological Activity Profiling in Research Models

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines (e.g., apoptosis induction, cell cycle arrest)

The anti-proliferative and cytotoxic effects of 4'-Chloro-2-hydroxyaurone and its derivatives have been investigated in various cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Derivatives of aurones, including those with chloro substitutions, have shown significant anti-cancer activity. tandfonline.comresearchgate.net For instance, a series of aurone (B1235358) derivatives were synthesized and evaluated for their anti-cancer activities against 60 human tumor cell lines, revealing varying degrees of anti-cancer efficacy. tandfonline.com One study synthesized two series of aurone compounds and tested their anti-proliferative activity against human colorectal tumor (HCT 116), human chronic myelogenous leukemia (K562), and hormone-dependent breast cancer (MCF-7) cell lines. researchgate.net The results indicated that aurone derivatives are potential candidates for the development of future chemotherapeutic agents. researchgate.net

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. ekb.egmdpi.com The process can be initiated through extrinsic or intrinsic pathways, both of which converge on the activation of caspases, the executioners of apoptosis. ekb.egmdpi.com Studies have shown that some natural compounds can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. For example, 2'-Hydroxychalcone, a related compound, has been shown to induce autophagy-dependent apoptosis in breast cancer cells by inhibiting the NF-κB signaling pathway. nih.gov This inhibition leads to an accumulation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and activation of the JNK/MAPK pathway, ultimately resulting in cell death. nih.gov Similarly, chlorogenic acid has been found to induce apoptosis in breast cancer cells by impairing the NF-κB signaling pathway. nih.gov

Cell Cycle Arrest:

The cell cycle is a series of events that leads to cell division and proliferation. nih.govembopress.org Cancer cells often have a dysregulated cell cycle, leading to uncontrolled growth. Certain compounds can interfere with the cell cycle, causing it to halt at specific checkpoints, thereby preventing cell division. nih.govembopress.orgelifesciences.org This process, known as cell cycle arrest, can be a key mechanism of anti-cancer drugs. nih.govmdpi.com For example, hydroxyurea (B1673989) is a chemotherapeutic agent that causes cell cycle arrest. nih.govnih.gov Studies on other flavonoids have shown their ability to induce cell cycle arrest. For instance, 4-hydroxyderricin, a natural flavonoid, induces cell cycle arrest in hepatocellular carcinoma cells by modulating the PI3K/AKT/mTOR signaling pathway. mdpi.com It was observed to down-regulate the expression of cyclin B1, CDK1/CDC2, cyclin D1, CDK4, and CDK6, leading to cell cycle arrest at the G2/M or G0/G1 phase depending on the cell line. mdpi.com

Table 1: Investigated Biological Activities of Aurone Derivatives

| Activity | Cell Lines | Key Findings |

|---|---|---|

| Anti-proliferative | HCT 116, K562, MCF-7 | Aurone derivatives exhibited cytotoxic effects. researchgate.net |

| Apoptosis Induction | Breast Cancer Cells | 2'-Hydroxychalcone induced autophagy-dependent apoptosis via NF-κB inhibition. nih.gov |

| Cell Cycle Arrest | Hepatocellular Carcinoma Cells | 4-hydroxyderricin induced cell cycle arrest by modulating the PI3K/AKT/mTOR pathway. mdpi.com |

Anti-inflammatory Modulations and Cytokine Pathway Research

Research has explored the anti-inflammatory properties of aurone derivatives and related flavonoid compounds. These compounds can modulate inflammatory pathways and the production of cytokines, which are key signaling molecules in the inflammatory response.

Studies have shown that certain natural compounds can suppress the expression of pro-inflammatory enzymes and cytokines. For example, 4-hydroxycoumarin (B602359) has demonstrated anti-inflammatory effects by reducing leukocyte migration and levels of TNF-α. nih.gov Similarly, other phenolic compounds have been shown to suppress the expression of iNOS and COX-2, as well as pro-inflammatory cytokines like TNF-α and PGE2 in lipopolysaccharide-stimulated cells. umsb.ac.id The mechanism often involves the inhibition of signaling pathways such as NF-κB and MAPKs (p38, JNK, and ERK). umsb.ac.idrsc.org

The anti-inflammatory activity of these compounds is often linked to their antioxidant properties, as reactive oxygen species (ROS) can act as signaling molecules that trigger inflammatory responses. researchgate.net By scavenging ROS, these compounds can help to mitigate inflammation.

Antimicrobial and Antiparasitic Efficacy in Microbial/Parasitic Models

The antimicrobial and antiparasitic potential of aurones and their derivatives has been a subject of investigation. Chalcones, the precursors to aurones, have been noted for their broad spectrum of biological activities, including antifungal properties. science.gov

One study highlighted that 2',4'-dihydroxychalcone (B613834) acts via a different mechanism than existing antifungal drugs like amphotericin B, making it a promising new antifungal agent. science.gov The antifungal activity of various spice extracts, which are rich in phenolic compounds, has also been demonstrated against plant pathogens. science.gov Furthermore, the combination of certain natural compounds with existing antifungal drugs, such as amphotericin B, has been shown to have additive effects and may reduce the toxicity of the conventional drug. science.gov

While direct studies on the antimicrobial and antiparasitic efficacy of this compound are limited in the provided search results, the general activity of the aurone and chalcone (B49325) classes of compounds suggests potential in this area.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging Mechanisms

The antioxidant properties of this compound and its derivatives are a significant area of research, as oxidative stress is implicated in numerous diseases. medpharmres.comnih.gov These compounds can act as antioxidants through various mechanisms, including scavenging of reactive oxygen species (ROS). nih.govmdpi.com

ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal cellular metabolism. nih.govnih.gov However, overproduction of ROS can lead to oxidative damage to cellular components like lipids, proteins, and DNA. medpharmres.com Antioxidants can neutralize these harmful molecules. mdpi.com

The antioxidant activity of flavonoids, including aurones, is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups. nih.gov These compounds can donate hydrogen atoms to free radicals, thereby neutralizing them. nih.gov The antioxidant defense system in organisms includes both enzymatic and non-enzymatic components. mdpi.com Non-enzymatic antioxidants, such as flavonoids, play a crucial role in this system. mdpi.com

Some compounds can also exert their antioxidant effects by activating cellular antioxidant response pathways, such as the Nrf2-Keap1 pathway. medpharmres.comthno.org This pathway leads to the transcription of various antioxidant enzymes. thno.org

Enzyme Inhibition Studies (e.g., protein kinases like CK2, topoisomerases, lipoxygenases, ABCG2 efflux pumps)

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, which is a key mechanism underlying their therapeutic potential.

Protein Kinases: Flavones have been shown to inhibit serine-threonine kinases like protein kinase CK2, which are involved in cell cycle regulation. nih.gov The presence of halogen atoms like chlorine on the aurone structure can be beneficial for the inhibition of CK2. nih.gov

Topoisomerases: Certain flavone (B191248) derivatives have demonstrated potent inhibition of topoisomerase II and topoisomerase IV, enzymes crucial for DNA replication in bacteria. nih.gov This suggests a potential antibacterial mechanism.

Lipoxygenases (LOXs): 2'-hydroxy-chalcones and their corresponding aurones have been synthesized and tested for their ability to inhibit lipoxygenases, enzymes involved in the inflammatory process. researchgate.net This highlights their potential as anti-inflammatory agents. researchgate.net

ABCG2 Efflux Pumps: ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), are responsible for pumping drugs out of cells, leading to multidrug resistance in cancer. nih.gov Some aurones have been found to modulate the activity of these efflux pumps, potentially reversing multidrug resistance and enhancing the efficacy of co-administered chemotherapy drugs. nih.gov The regulation of ABCG2 expression is complex and can be influenced by histone modifications. nih.gov

Other Enzymes: Aurone derivatives have also been evaluated as inhibitors of other enzymes like tyrosinase, which is involved in melanin (B1238610) production. umsb.ac.idresearchgate.net Additionally, some aurones have shown inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. reading.ac.uk

Preclinical In Vivo Biological Activity and Efficacy Studies in Animal Models

Studies on related compounds have demonstrated promising in vivo activity. For instance, 2'-Hydroxychalcone has been shown to suppress tumor growth and metastasis in in vivo models of breast cancer. nih.gov Similarly, chlorogenic acid retarded tumor growth, prolonged the survival of tumor-bearing mice, and inhibited pulmonary metastasis in a mouse model of breast cancer. nih.gov This anti-metastatic effect was associated with an enhanced anti-tumor immune response, indicated by an increased proportion of CD4+ and CD8+ T cells. nih.gov

In the context of anti-inflammatory effects, 4-hydroxycoumarin has been shown to reduce paw edema and leukocyte migration in animal models. nih.gov Furthermore, in vivo studies on active aurones have indicated a lack of toxic effects. researchgate.net

These in vivo findings for related compounds underscore the therapeutic potential of the aurone class and provide a strong rationale for further preclinical investigation of this compound and its specific derivatives in various animal models of disease.

Assessment of Pharmacological Effects in Disease-Specific Animal Models

The therapeutic potential of aurone derivatives has been investigated in preclinical animal models, particularly for neurodegenerative diseases. These studies provide crucial insights into the in vivo efficacy of these compounds.

A notable study evaluated a series of aurone derivatives in models of neurodegeneration. One promising derivative, referred to as aurone 4-3 , was tested for its neuroprotective capabilities in two distinct Caenorhabditis elegans neurodegeneration models. reading.ac.uk The researchers found that aurone 4-3 protected the nematodes from toxicity induced by both amyloid-beta (Aβ) and 6-hydroxydopamine, which are associated with Alzheimer's disease and Parkinson's disease, respectively. reading.ac.uk This demonstrates a significant pharmacological effect in a living organism.

In other research focusing on Alzheimer's disease, novel series of aurone derivatives have been synthesized to act as radiolabelled probes for the detection of β-amyloid plaques. univ-lorraine.fr Biodistribution studies conducted on mice revealed that these molecules exhibit good uptake into the brain followed by rapid clearance. univ-lorraine.fr This is a critical pharmacological property for imaging agents intended for use in diagnosing conditions within the central nervous system. univ-lorraine.fr

Table 1: Pharmacological Effects of Aurone Derivative 4-3 in C. elegans Neurodegeneration Models

| Animal Model | Inducing Agent | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Caenorhabditis elegans | Amyloid-beta (Aβ) | Protection against Aβ-induced toxicity | reading.ac.uk |

| Caenorhabditis elegans | 6-hydroxydopamine | Protection against 6-hydroxydopamine-induced toxicity | reading.ac.uk |

Mechanistic Validation within Complex Physiological Systems

Validating the mechanism of action within a complex biological system is a critical step in drug discovery. For aurone derivatives, studies have moved beyond simple enzyme assays to confirm their proposed mechanisms in more physiologically relevant contexts.

The neuroprotective effects observed in C. elegans serve as a key mechanistic validation. By demonstrating that aurone 4-3 can protect against the specific toxicities induced by amyloid-beta and 6-hydroxydopamine, the research confirms its ability to interfere with these pathological processes in a whole organism. reading.ac.uk This finding supports the hypothesis that the compound's mechanism involves mitigating the downstream cellular damage initiated by these specific toxins. reading.ac.uk

Similarly, the successful use of radiolabelled aurone derivatives to image β-amyloid plaques in the brains of mice validates their mechanism of action as binding agents for these protein aggregates. univ-lorraine.fr The ability of these compounds to cross the blood-brain barrier, bind to their intended target, and be detected through imaging techniques within the complex environment of the brain provides strong evidence for their proposed binding mechanism. univ-lorraine.fr

In the context of cancer, certain derivatives have been shown to inhibit endothelial cell motility and tube formation in vitro. ingentaconnect.com These assays, which use human umbilical vein endothelial cells (HUVECs), simulate key stages of angiogenesis, the process by which new blood vessels form. The inhibition of these processes in a complex cell-based system validates the anti-angiogenic mechanism of these compounds. ingentaconnect.comcore.ac.uk

Exploration of Potential Biological Targets in Animal Tissues

Identifying the specific molecular targets of this compound and its derivatives is fundamental to understanding their biological activity. Research has pinpointed several key proteins and enzymes that interact with these compounds.

In the field of neurodegenerative disease research, aurone derivatives have been found to target molecules central to disease pathology. A series of aurones were evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. reading.ac.uk Several derivatives were identified as potent and selective inhibitors of MAO-B. reading.ac.uk The same study identified amyloid-beta (Aβ) aggregation as another key target, with aurone 4-3 showing significant inhibitory effects comparable to the known inhibitor curcumin. reading.ac.uk Further research has highlighted that the naturally occurring aurone, aureusidin (B138838) , shows significant in vitro inhibition of cyclin-dependent kinase 5 (CDK5/p25), a target implicated in Alzheimer's disease. univ-lorraine.fr

In the context of cancer, aurones are reported to interact with several key antitumor molecular targets. These include serine/threonine cyclin-dependent kinases (CDK1 and CDK2), topoisomerase IIα, and sphingosine (B13886) kinase (SphK). researchgate.net

Another significant target for hydroxylated aurone derivatives is tyrosinase, a key enzyme in melanin synthesis. researchgate.net The ability to inhibit human tyrosinase is linked to dermatological applications. Structure-activity relationship studies indicate that hydroxyl groups on the B ring of the aurone structure are crucial for this activity, with hydroxyl groups at the 4, 6, and 4' positions significantly enhancing inhibitory efficiency. univ-lorraine.frresearchgate.net The naturally occurring 4,6,4'-trihydroxyaurone was identified as a particularly potent inhibitor. researchgate.net

Table 2: Identified Biological Targets of Aurone Derivatives

| Biological Target | Aurone Derivative(s) | Finding | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Pyrrolidine-bearing aurones (e.g., 2-2 ) | Potent and selective inhibition | reading.ac.uk |

| Amyloid-beta (Aβ) Aggregation | Aurone 4-3 | Potent inhibition of Aβ fibrillisation | reading.ac.uk |

| β-amyloid plaques | Radiolabelled aurone derivatives | High-affinity binding in mouse brain tissue | univ-lorraine.fr |

| Cyclin-dependent kinase 5 (CDK5/p25) | Aureusidin | Significant in vitro inhibition | univ-lorraine.fr |

| Human Tyrosinase | 4,6,4'-trihydroxyaurone | Potent inhibition of L-Dopa oxidation | univ-lorraine.frresearchgate.net |

| Serine/threonine kinases (CDK1, CDK2) | General aurones | Inhibition reported as an anticancer mechanism | researchgate.net |

| Topoisomerase IIα | General aurones | Inhibition reported as an anticancer mechanism | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of 4'-Chloro and 2-Hydroxy Substituents on Biological Activity

The presence of a chloro group at the 4'-position of the B-ring and a hydroxyl group at the 2-position of the benzofuranone core are defining features of 4'-Chloro-2-hydroxyaurone. These substituents exert a profound influence on the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, which in turn modulate its interaction with biological targets.

The 4'-chloro substituent, being an electron-withdrawing group, can significantly alter the electron density distribution across the aurone (B1235358) scaffold. This can be crucial for various biological activities. For instance, in the context of herbicidal activity, the presence of an electron-withdrawing group like a chloro or nitro group in the para position of the B-ring has been found to be mandatory for the formation of aurones from their chalcone (B49325) precursors. mdpi.com Furthermore, studies on azaaurone analogues have shown that chloro-substituted derivatives exhibit improved antiviral properties compared to their parent aurones. mdpi.com Halogen substituents, including chlorine, have also been associated with lower cytotoxicity in some aurone series. nih.gov

Positional and Electronic Effects of Substituents on the Aurone Pharmacophore

The aurone scaffold can be conceptually divided into the benzofuranone A-ring and the benzylidene B-ring. The nature and position of substituents on both rings play a critical role in defining the molecule's pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity.

Ring A: Substituents on the A-ring significantly impact activity and toxicity. For instance, in a series of antileishmanial aurones, those with 4,6-dimethoxy substitution on the A-ring were generally less toxic than those without A-ring substituents. nih.gov The presence of methoxy (B1213986) groups at the C4 and C6 positions has also been highlighted as important for developing potent azaaurone derivatives with antiplasmodial activity. mdpi.com

Ring B: The substitution pattern on the B-ring is equally critical. For antileishmanial activity, electron-donating groups at the 2' position of the B-ring, in combination with methoxy groups on the A-ring, resulted in potent compounds. nih.gov In contrast, for certain anticancer activities, the introduction of bulky substituents at the C3' and C4' positions of the B-ring was found to be essential. mdpi.com The electronic nature of the substituent on ring B can also dictate the outcome of synthetic reactions, with electron-withdrawing groups favoring aurone formation and electron-donating groups leading to isoflavones. mdpi.com

The following table summarizes the observed influence of substituent position on the biological activity of various aurone derivatives.

| Ring | Position(s) | Substituent Type | Observed Influence on Biological Activity |

| A | 4, 6 | Hydroxy | Crucial for viral enzyme inhibition. mdpi.com |

| A | 4, 6 | Methoxy | Associated with lower toxicity and potent antiplasmodial activity in azaaurones. mdpi.comnih.gov |

| B | 2' | Electron-donating (e.g., Methoxy) | Potent antileishmanial activity in combination with A-ring methoxy groups. nih.gov |

| B | 4' | Electron-withdrawing (e.g., Chloro, Nitro) | Favorable for aurone synthesis and can enhance antiviral activity. mdpi.commdpi.com |

| B | 3', 4' | Bulky groups | Essential for certain anticancer activities. mdpi.com |

Development and Validation of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for understanding the key molecular descriptors that govern their function.

Several QSAR studies have been performed on aurone derivatives for various biological activities, including antimalarial and acetylcholinesterase inhibitory effects. asianpubs.orgjocpr.comjocpr.com These studies typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods like multiple linear regression (MLR) to build a predictive model.

For example, one QSAR study on aurone derivatives as antimalarial agents identified a model that could predict the inhibitory concentration (IC50) of new compounds. asianpubs.org Another study on acetylcholinesterase inhibitors found that the Lowest Unoccupied Molecular Orbital (LUMO) energy, molecular diameter, and Gibbs Free Energy were key contributing factors to the inhibitory activity. jocpr.comjocpr.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for activity. tandfonline.comnih.gov These models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent ligands. tandfonline.com A 3D-QSAR study on antimalarial aurone derivatives revealed that steric, electrostatic, and hydrogen bond acceptor fields played a key role in their activity. nih.gov

While no specific QSAR model for this compound has been detailed in the reviewed literature, the existing models for other aurone series provide a strong foundation for its future computational analysis. Such a model would be instrumental in predicting its biological activities and in designing novel analogues with improved properties.

Conformational Requirements for Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in solution. slideshare.netnobelprize.org For flexible molecules like aurones, understanding the preferred conformation is essential for designing effective drugs. slideshare.net

The (Z)-configuration is generally the more stable and common isomer for aurones. sid.ir The planarity of the aurone system can be influenced by substituents. For instance, the introduction of a bulky substituent on the endocyclic nitrogen of azaaurones can destabilize the (Z)-isomer, leading to a mixture of E-/Z-stereoisomers. mdpi.com

Molecular docking studies, which predict the binding mode of a ligand within the active site of a target protein, are often used in conjunction with SAR and QSAR to understand ligand-target interactions at an atomic level. tandfonline.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For example, docking studies of aurone derivatives with the antimalarial target cytochrome b have highlighted the importance of hydrogen bonds and hydrophobic interactions with specific amino acid residues. tandfonline.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Elucidating Binding Interactions with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates with their protein targets.

In a study investigating potential inhibitors for radioresistant breast cancer, 4'-Chloro-2-hydroxyaurone was identified from a database of phytochemicals and subjected to molecular docking against the proto-oncogene c-KIT protein (PDB ID: 3G0E). nih.gov The KIT protein is a target for several anti-cancer drugs, and its upregulation has been observed in primary breast tumors. nih.gov This docking study aimed to predict the binding affinity and interaction patterns of this compound within the inhibitor-binding site of the KIT protein. nih.gov

While specific docking scores for this compound from this particular study are part of a larger dataset, the general application of docking to aurone (B1235358) derivatives has been widely reported. For instance, a library of 82 bioactive aurone derivatives was docked into the active site of human pancreatic lipase (B570770) (HPL), a key enzyme in dietary fat absorption. nih.gov The docking scores for these aurones ranged from -7.4 to -10.6 kcal/mol, indicating favorable binding affinities. nih.gov In another example, molecular docking was used to explore the binding of aurone derivatives to the Qo site of cytochrome b, a target for antimalarial drugs. tandfonline.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the aurone scaffold and the amino acid residues in the active site of the target protein. tandfonline.com

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net For this compound, DFT calculations were performed to investigate its electronic and molecular properties. nih.gov The optimized molecular structure and electronic properties were obtained using the B3LYP-D3/6-31G level of theory. nih.gov

These calculations yield important reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Based on these calculations, various electronic properties were determined for this compound and compared with other phytochemicals. nih.gov

| Property | Value for this compound (eV) | Description |

|---|---|---|

| HOMO Energy (EHOMO) | -4.81 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy (ELUMO) | -0.89 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Energy Gap (ΔE) | 3.92 | Difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |

| Ionization Potential (I) | 4.81 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.89 | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | 1.96 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.255 | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | 2.85 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | 2.07 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

| Chemical Potential (μ) | -2.85 | The negative of electronegativity, related to the escaping tendency of electrons. |

Data sourced from a study by Sivakumar et al. nih.gov

Molecular Dynamics Simulations for Characterizing Ligand-Protein Complexes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, characterizing the stability and conformational changes of the complex over time in a simulated physiological environment. nih.govresearchgate.net MD simulations are crucial for validating docking results and understanding the behavior of a ligand within the binding site of a protein. nih.gov

Although no specific MD simulation studies have been published for this compound, the methodology has been successfully applied to other aurone derivatives. For example, a 50-nanosecond MD simulation was performed on the complex of an aurone derivative (compound A14) with human pancreatic lipase. nih.gov The results showed that the aurone derivative formed a stable complex with the protein, maintained by key hydrogen bonds with catalytically important residues like Ser152 and Phe77. nih.gov

The stability of the protein-ligand complex during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over time suggests that the complex has reached equilibrium. RMSF analysis helps to identify the flexibility of individual amino acid residues, showing which parts of the protein are most affected by the ligand's binding. nih.gov Such simulations provide a more realistic and detailed understanding of the interactions that stabilize the ligand in the active site. nih.govfrontiersin.org

De Novo Drug Design Approaches Based on Aurone Scaffolds

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties "from the beginning," without relying on existing compound libraries. mdpi.com This approach can be either structure-based, building a molecule to fit a target's binding site, or ligand-based, generating molecules with similar properties to known active compounds. mdpi.com

The aurone scaffold serves as an excellent starting point for de novo design due to its proven biological activities and synthetically accessible structure. mdpi.comresearchgate.net Computational methods can use the aurone core as a fixed fragment (a scaffold) and iteratively add new atoms or functional groups to generate novel derivatives. These new structures are then evaluated for properties such as binding affinity (via docking), drug-likeness, and synthetic accessibility. mdpi.com

Recently, deep learning and artificial intelligence methods have been integrated into de novo design. mdpi.com Models like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can learn the chemical rules from large datasets of molecules and generate new, diverse structures based on a given scaffold, such as the aurone framework. mdpi.com This allows for the exploration of a vast chemical space to identify novel aurone analogs with potentially improved potency and pharmacokinetic profiles.

Virtual Screening Strategies for Identifying New Aurone Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method significantly reduces the number of compounds that need to be synthesized and tested in vitro, saving time and resources.

The aurone scaffold has been the subject of virtual screening campaigns to identify new derivatives with specific biological activities. For example, in a search for new anti-tubercular agents, newly designed boronic-aurone derivatives were virtually screened against two essential mycobacterial enzymes, antigen 85C and enoyl-acyl-carrier-protein] reductase (InhA). hilarispublisher.com This structure-based virtual screening approach led to the identification of promising candidates that were subsequently synthesized and evaluated. hilarispublisher.com

Similarly, scaffold-hopping strategies, which involve replacing the core structure of a molecule with a chemically different but functionally equivalent one, often employ virtual screening. mdpi.comdntb.gov.ua By starting with the aurone scaffold, virtual libraries of analogs (such as azaaurones or thioaurones) can be generated and screened against various targets to identify compounds with improved activity or better drug-like properties. mdpi.com For instance, an in silico virtual screening of flavone (B191248) analogs led to the identification of an aurone derivative as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammation. mdpi.com

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Research in Animal Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Experimental Validation in Preclinical Systems

There is no available information from in vitro studies to predict or validate the ADME properties of 4'-Chloro-2-hydroxyaurone. Essential parameters such as its solubility, permeability, plasma protein binding, and metabolic stability in liver microsomes or hepatocytes from relevant preclinical species (e.g., rat, mouse, dog) have not been reported. Without these foundational in vitro data, it is impossible to anticipate the compound's behavior in living organisms.

Investigation of Metabolic Pathways and Metabolite Identification in Animal Specimens

No studies have been published that investigate the metabolic pathways of this compound in any animal species. Consequently, there is no information on its potential metabolites. Research in this area would typically involve incubating the compound with liver microsomes or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of any metabolic products. Furthermore, no in vivo studies have been conducted to identify metabolites in animal specimens such as plasma, urine, or feces.

Target Engagement and Dose-Response Relationships in Animal Studies

The specific molecular targets of this compound have not been identified in the scientific literature. As a result, there are no published animal studies demonstrating target engagement or establishing a dose-response relationship for any potential therapeutic effect. Such studies are critical for understanding a compound's mechanism of action and for determining the range of doses that might be both effective and well-tolerated in a living system.

Biomarker Discovery and Validation in Preclinical Research

In the absence of any pharmacodynamic or efficacy studies in animal models, there has been no discovery or validation of biomarkers associated with the biological activity of this compound. Biomarkers are essential tools in drug development to monitor the effects of a compound on its intended target and on the biological system as a whole. The identification of relevant biomarkers would be a key step in any future preclinical development of this compound.

Future Research Directions and Translational Opportunities for 4 Chloro 2 Hydroxyaurone

Design and Synthesis of Advanced Chemical Probes for Biological Research

The development of chemical probes is essential for dissecting complex biological processes and validating new drug targets. thesgc.org Aurones, with their inherent fluorescent properties, present an attractive scaffold for creating such tools. researchgate.netnih.gov The future for 4'-Chloro-2-hydroxyaurone in this area lies in harnessing and fine-tuning its structure to create highly specific probes for cellular imaging and target identification.

The emission properties of aurones are highly sensitive to their substitution pattern and the polarity of their environment. researchgate.net For instance, the introduction of an amine substituent can shift absorption into the visible light region, a desirable feature for biological probes. researchgate.net Future work could involve synthesizing derivatives of this compound with various electron-donating or-withdrawing groups to modulate their photophysical properties. This could lead to the development of "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a specific biomolecule or entering a hydrophobic environment, such as a protein's active site. researchgate.netnih.gov

A key strategy involves designing probes for specific analytes. Researchers have successfully created an aurone-based probe for hydrogen sulfide (B99878) (H₂S) by incorporating an azide (B81097) group that, upon reduction by H₂S, converts to a highly fluorescent amine. nih.gov A similar strategy could be applied to the this compound scaffold. By introducing reactive moieties or recognition elements, probes could be designed to detect specific enzymes, reactive oxygen species, or other small molecules within cells. Furthermore, the development of photoaffinity-based probes, which can covalently link to their target proteins upon photoactivation, would be a powerful tool for identifying the direct binding partners of this compound and elucidating its mechanism of action. chemrxiv.org

| Probe Design Strategy | Potential Application for this compound | Rationale |

| Fluorogenic Probes | Probing hydrophobic sites in proteins | Emission intensity of aurones often increases in less polar environments. researchgate.net |

| "Turn-On" H₂S Sensor | Detecting endogenous hydrogen sulfide | Incorporating an azide group that is reduced to a fluorescent amine by H₂S. nih.gov |

| Photoaffinity Probes | Target identification and validation | Introduction of a photoactivatable group (e.g., diazirine) to covalently label binding partners. chemrxiv.org |

| Targeted Enzyme Probes | Activity-based protein profiling | Attaching a specific ligand or a reactive group that targets the active site of a particular enzyme family. hsulab.com |

Exploration of New Biological Targets and Pathways Modulated by Aurones

Aurones have demonstrated a remarkable range of biological activities, including anticancer, antifungal, antiviral, antimalarial, and neuroprotective effects, suggesting they interact with multiple biological targets. mdpi.comrsc.orgtandfonline.com A crucial future direction is to move beyond phenotypic screening and identify the specific molecular targets and pathways modulated by this compound.

Chemogenomic profiling has been used to uncover the mode of action for some aurones. For example, the synthetic aurone (B1235358) SH1009 was found to induce cell cycle arrest in Candida albicans by interrupting actin dynamics. plos.org Genome-wide transcriptional analysis further revealed that aurones can induce high oxidative stress in fungal cells. frontiersin.org These approaches could be applied to this compound to map its genetic and protein interaction networks in various disease models.

Specific enzyme targets for aurones have been identified, including neuraminidase (an influenza virus glycoprotein), hepatitis C virus (HCV) RNA polymerase, and monoamine oxidase (MAO). nih.govreading.ac.uk The inhibitory profile of aurones often depends on the substitution pattern. For instance, hydroxyl groups at specific positions on the aurone core are crucial for inhibiting HCV RdRp. nih.gov Research should focus on screening this compound against diverse panels of kinases, proteases, and other enzymes implicated in human diseases. Given that chloro-substituted chalcones (aurone precursors) and other aurones have shown activity against targets like lipoxygenases and in models of neurodegeneration, these are promising areas for investigation. reading.ac.ukresearchgate.net

| Potential Target Class | Example(s) | Relevance for this compound |

| Enzymes | Kinases, Monoamine Oxidase (MAO), Lipoxygenase (LOX) | Aurones are known enzyme inhibitors; substitutions influence potency and selectivity. nih.govreading.ac.ukresearchgate.net |

| Viral Proteins | HCV RNA Polymerase, Neuraminidase | Aurones have shown antiviral activity by targeting key viral enzymes. nih.gov |

| Cytoskeletal Proteins | Actin | A synthetic aurone was found to disrupt actin organization in C. albicans. plos.org |

| Protein Aggregates | Amyloid-beta (Aβ) | Certain aurones have been shown to inhibit Aβ aggregation, relevant to Alzheimer's disease. reading.ac.uk |

Methodological Innovations in Aurone Synthesis and Biological Evaluation

Advancing the therapeutic potential of this compound requires robust and versatile synthetic methodologies. While classical methods like the Claisen-Schmidt condensation are common, newer, more efficient strategies are emerging. researchgate.netmdpi.com

Recent innovations include palladium-catalyzed carbonylative cyclizations of ortho-iodophenols with alkynes, which offer a modern alternative to older methods that used toxic mercury salts. nih.govsemanticscholar.org Another promising approach is the use of scavenger-assisted synthesis. This technique employs an excess of one reactant to drive the reaction to completion, followed by the selective removal of the excess reactant with a scavenger molecule, simplifying purification and enabling rapid, parallel synthesis of aurone libraries. mdpi.com Such methods would be invaluable for creating a diverse library of this compound analogs for structure-activity relationship (SAR) studies.

Furthermore, asymmetric synthesis methods are being developed to create complex, chiral molecules based on the aurone scaffold. rsc.org Techniques like 1,3-dipolar cycloadditions can be used to construct novel spirocyclic systems containing the aurone core, opening up new areas of chemical space for drug discovery. rsc.org

In biological evaluation, the integration of automated, high-throughput screening with advanced cellular and in vivo models is critical. nih.gov The development of automated platforms for both synthesis and biological testing can dramatically accelerate the iterative design-make-test-analyze cycle that is fundamental to medicinal chemistry. revvity.com

Challenges and Opportunities in Lead Optimization for Therapeutic Research

Despite their promise, aurones face several challenges that hinder their progression into clinical development, primarily related to their physicochemical and pharmacokinetic properties. mdpi.comresearchgate.net Lead optimization is a critical phase aimed at overcoming these hurdles to produce a viable drug candidate. pion-inc.com

A primary challenge for many natural product-based scaffolds, including aurones, is poor metabolic stability and bioavailability. mdpi.com The process of lead optimization for a compound like this compound would involve systematically modifying its structure to improve its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. revvity.comsygnaturediscovery.com This is an iterative process where chemists synthesize new analogs to enhance desired properties like potency and selectivity while minimizing off-target effects and toxicity. revvity.comsygnaturediscovery.com

One powerful strategy for lead optimization is "scaffold hopping," where the core aurone structure is replaced with a bioisosteric equivalent. mdpi.comresearchgate.net For example, replacing the oxygen atom in the benzofuranone ring with nitrogen has led to "azaaurones" with improved antimalarial activity and different metabolic profiles compared to their parent aurones. mdpi.com This approach could be used to generate novel analogs of this compound with enhanced drug-like properties.

The opportunity lies in leveraging computational tools and integrated drug discovery platforms. researchgate.netnih.gov In silico modeling can predict ADMET properties and guide the design of new analogs, reducing the number of compounds that need to be synthesized and tested. researchgate.net An integrated approach, combining medicinal chemistry, in vitro biology, DMPK (drug metabolism and pharmacokinetics), and safety toxicology, is essential to successfully navigate the complexities of lead optimization and translate a promising hit like this compound into a clinical candidate. sygnaturediscovery.comnih.gov

| Challenge | Lead Optimization Strategy | Potential Outcome |

| Poor Pharmacokinetics (ADMET) | Systematic structural modification; introduction of solubilizing groups. | Improved bioavailability and metabolic stability. pion-inc.com |

| Off-Target Effects/Toxicity | Scaffold hopping; SAR studies to enhance selectivity. | Increased therapeutic window and better safety profile. mdpi.comrevvity.com |

| Limited Potency | Structure-based drug design; SAR to optimize target binding. | Enhanced efficacy against the biological target. revvity.com |

| Synthetic Tractability | Development of efficient and scalable synthetic routes. | Facilitates the generation of diverse analogs and future manufacturing. mdpi.comnih.gov |

Q & A

Q. What is the structural characterization of 4'-Chloro-2-hydroxyaurone, and where is it naturally sourced?

Methodological Answer : this compound (C₁₅H₁₁ClO₃, MW 274.71) is a halogenated aurone derivative with a hydroxyl group at position 2 and a chlorine substituent at position 4' on the benzofuranone scaffold. Key physical properties include a melting point of 225°C and specific optical rotation [α]D²⁵ = +50° (CHCl₃) . It is a rare flavonoid isolated from the brown alga Spatoglossum variabile, with a low yield (0.0028%) from methanolic extracts . Aurones like this are typically identified via NMR, IR, and mass spectrometry, with structural confirmation through X-ray crystallography or comparative spectral databases .

Q. Table 1: Physical and Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁ClO₃ | |

| Melting Point | 225°C | |

| Optical Rotation | [α]D²⁵ = +50° (CHCl₃) | |

| Natural Source | Spatoglossum variabile |

Q. What are standard protocols for isolating this compound from natural sources?

Methodological Answer : Isolation involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. For Spatoglossum variabile, the dried alga is macerated in methanol, filtered, and concentrated. The crude extract undergoes column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane/ethyl acetate or chloroform/methanol). Final purification may use preparative HPLC or recrystallization. Yield optimization requires monitoring fractions via TLC or HPLC-MS .

Advanced Research Questions

Q. How can halogenation position and steric effects influence the synthesis of this compound?

Methodological Answer : The chlorine at position 4' and hydroxyl at position 2 create steric and electronic challenges. Halogenation typically employs electrophilic substitution (e.g., Cl₂ or N-chlorosuccinimide) under controlled pH to direct substitution. Protecting the hydroxyl group (e.g., acetylation) prevents unwanted side reactions. Computational modeling (e.g., density functional theory, DFT) predicts regioselectivity by analyzing electron density maps and frontier molecular orbitals .

Q. Table 2: Key Considerations in Synthesis

| Factor | Challenge | Strategy |

|---|---|---|

| Halogenation Position | Competing substitution sites | Directed ortho/para catalysis |

| Hydroxyl Reactivity | Oxidation susceptibility | Protection (e.g., acetyl) |

| Steric Hindrance | Reduced reaction efficiency | Microwave-assisted synthesis |

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer : DFT calculations (e.g., using the B3LYP functional) model electronic structure, HOMO-LUMO gaps, and charge distribution. Basis sets like 6-31G(d) are used for geometry optimization. The chlorine substituent increases electron-withdrawing effects, polarizing the aurone scaffold and altering redox potential. Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Q. Table 3: DFT Parameters for Electronic Analysis

| Parameter | Value/Model | Relevance |

|---|---|---|

| Functional | B3LYP | Exchange-correlation accuracy |

| Basis Set | 6-31G(d) | Geometry optimization |

| Solvent Model | PCM (Polarizable Continuum) | Simulates polar environments |

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:

Q. What methodologies are used to study the antioxidant mechanism of this compound?

Methodological Answer : Mechanistic studies employ:

- DPPH/ABTS assays : Quantify radical scavenging capacity.

- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell cultures.

- Enzyme inhibition assays : Measure interactions with catalase or SOD.

Correlate results with structural features (e.g., hydroxyl group’s redox activity) using QSAR models .

Data Contradiction Analysis Example

Scenario : Study A reports IC₅₀ = 10 μM (DPPH), while Study B finds IC₅₀ = 50 μM.

Resolution :

Verify purity (HPLC ≥95%).

Standardize assay pH and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.